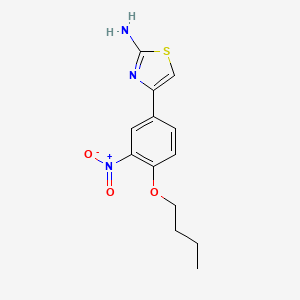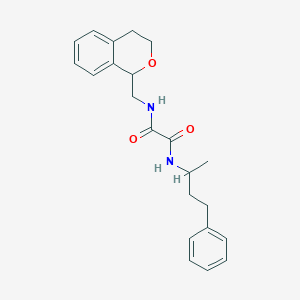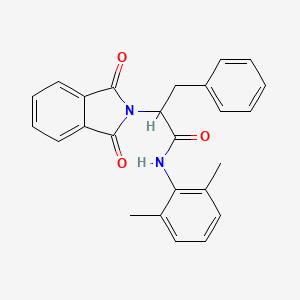![molecular formula C21H24N4O2 B3943199 2-methyl-N-[2-(3-phenylpropoxy)phenyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3943199.png)
2-methyl-N-[2-(3-phenylpropoxy)phenyl]-3-(1H-1,2,4-triazol-1-yl)propanamide
Descripción general
Descripción
2-methyl-N-[2-(3-phenylpropoxy)phenyl]-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic compound that belongs to the class of triazole antifungal drugs. It has been extensively studied for its potential applications in the field of scientific research.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[2-(3-phenylpropoxy)phenyl]-3-(1H-1,2,4-triazol-1-yl)propanamide is not fully understood. However, it is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of membrane structure and function, ultimately resulting in fungal cell death. It may also exert its antibacterial and antitumor effects through other mechanisms, such as inhibition of DNA synthesis or induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. This may lead to drug interactions and altered drug efficacy. It has also been shown to have effects on neurotransmitter systems, such as the dopaminergic and cholinergic systems, which may underlie its potential applications in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N-[2-(3-phenylpropoxy)phenyl]-3-(1H-1,2,4-triazol-1-yl)propanamide is its broad-spectrum activity against fungi, bacteria, and tumors. This makes it a potentially useful compound for the development of new drugs. However, one of the main limitations of this compound is its potential for drug interactions and altered drug efficacy due to its effects on cytochrome P450 enzymes. This may limit its clinical use and require careful monitoring of drug interactions.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-[2-(3-phenylpropoxy)phenyl]-3-(1H-1,2,4-triazol-1-yl)propanamide. One direction is the development of new drugs based on its broad-spectrum activity against fungi, bacteria, and tumors. Another direction is the investigation of its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to understand its mechanism of action and potential for drug interactions.
Aplicaciones Científicas De Investigación
2-methyl-N-[2-(3-phenylpropoxy)phenyl]-3-(1H-1,2,4-triazol-1-yl)propanamide has been extensively studied for its potential applications in the field of scientific research. It has been shown to exhibit antifungal, antibacterial, and antitumor activities. It has also been investigated for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-methyl-N-[2-(3-phenylpropoxy)phenyl]-3-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-17(14-25-16-22-15-23-25)21(26)24-19-11-5-6-12-20(19)27-13-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12,15-17H,7,10,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUWBLAZHHMDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)NC2=CC=CC=C2OCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]ethanamine](/img/structure/B3943135.png)

![3-{[4-(4-chlorophenoxy)phenyl]amino}-1-(2-thienyl)-1-propanone](/img/structure/B3943154.png)

![3-[2-(allylamino)-1,3-thiazol-4-yl]-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3943169.png)
![4-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl]amino}benzamide](/img/structure/B3943176.png)
![4-tert-butyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3943187.png)

![N-[2-(benzoylamino)benzoyl]-N-(2-bromophenyl)phenylalaninamide](/img/structure/B3943200.png)
![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B3943208.png)

